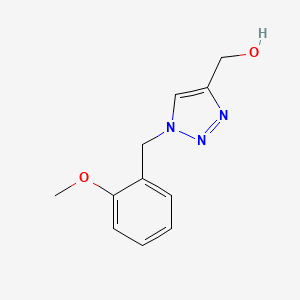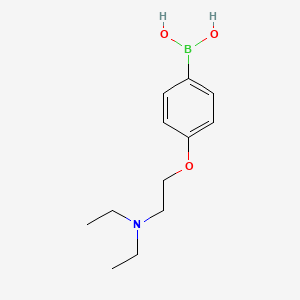
4-(2-(Diethylamino)ethoxy)phenylboronic acid
Overview
Description
“4-(2-(Diethylamino)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C12H20BNO3. It is used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, also known as the Suzuki Reaction .
Molecular Structure Analysis
The molecular structure of “4-(2-(Diethylamino)ethoxy)phenylboronic acid” consists of a phenylboronic acid core with a diethylaminoethoxy group attached to the phenyl ring . The molecular weight of this compound is 237.11 g/mol.
Chemical Reactions Analysis
As a boronic acid derivative, “4-(2-(Diethylamino)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most notable is the Suzuki Reaction, a type of palladium-catalyzed carbon-carbon bond formation .
Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
4-(2-(Diethylamino)ethoxy)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound’s stability and reactivity make it an excellent choice for creating biaryl structures, which are common in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Drug Design and Delivery
In medicinal chemistry, this compound is explored for its potential as a boron carrier in drug design and delivery systems . Its boronic ester group is investigated for targeted drug delivery, especially in boron neutron capture therapy (BNCT), a cancer treatment method. However, its stability in physiological conditions must be carefully considered due to susceptibility to hydrolysis.
Material Science: Organic Semiconductor Building Blocks
The boronic acid moiety of this compound is used in the development of organic semiconductor materials . These materials are crucial for creating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in energy-efficient displays and solar panels.
Environmental Science: Pollutant Detection
In environmental science, boronic acids are utilized in the detection of pollutants . Their ability to form reversible covalent bonds with diols makes them suitable for creating sensors that can detect substances like saccharides or glycoproteins, which are often markers of environmental contaminants.
Analytical Chemistry: Chromatography and Sensing
Analytical chemists use boronic acids for chromatography and as chemical sensors . The diol-binding properties enable the separation of complex mixtures and the detection of biological molecules, providing a tool for both qualitative and quantitative analysis.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the diethylaminoethoxy group of this compound offers potential for enzyme inhibition studies . By mimicking the transition state of enzyme-catalyzed reactions, it can help in understanding enzyme mechanisms and designing inhibitors that could lead to new therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQQFCVRUHGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Diethylamino)ethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



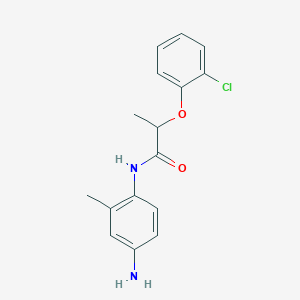
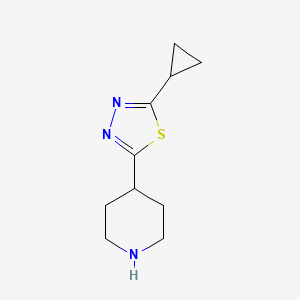
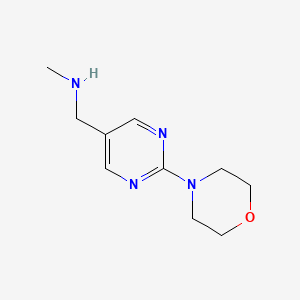
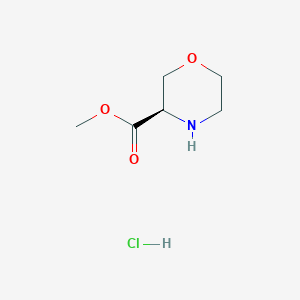
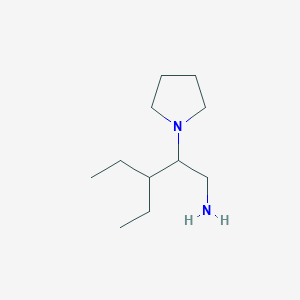
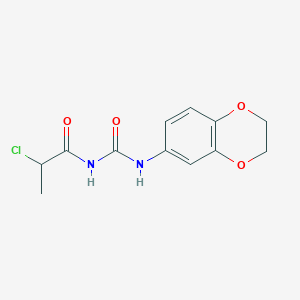

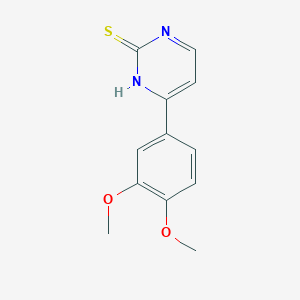
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
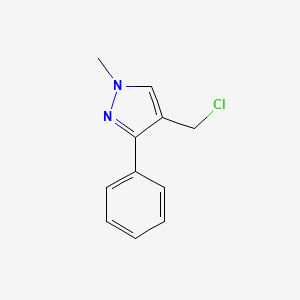
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
